molecular formula C9H8O B075103 1H-Inden-4-ol CAS No. 1194-60-1

1H-Inden-4-ol

Cat. No. B075103
CAS RN: 1194-60-1
M. Wt: 132.16 g/mol
InChI Key: TZEIAPXWECOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-4-ol is a chemical compound that belongs to the family of indenols. It is a colorless liquid that has a unique structure and properties. The compound has been widely studied in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1H-Inden-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a chiral building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 1H-Inden-4-ol is not well understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that 1H-Inden-4-ol inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.

Biochemical And Physiological Effects

1H-Inden-4-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H-Inden-4-ol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1H-Inden-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1H-Inden-4-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the mechanism of action of 1H-Inden-4-ol to better understand its effects on the body.
Conclusion
In conclusion, 1H-Inden-4-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of 1H-Inden-4-ol can be achieved through various methods, with the reduction of 1H-indene-1,3(2H)-dione being the most common. While there are some limitations to using 1H-Inden-4-ol in lab experiments, its unique structure and properties make it a promising compound for future research.

properties

CAS RN

1194-60-1

Product Name

1H-Inden-4-ol

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

1H-inden-4-ol

InChI

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2

InChI Key

TZEIAPXWECOJGT-UHFFFAOYSA-N

SMILES

C1C=CC2=C1C=CC=C2O

Canonical SMILES

C1C=CC2=C1C=CC=C2O

synonyms

1H-Inden-4-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butyldimethylsiloxy)-1-indanone (35.0 g, 133 mmol) in methanol/THF (100 ml:200 ml) was NaBH4 (7.57 g, 200 mmol) added in portions at 0° C. The reaction mixture is stirred overnight. The resulting solution is poured on ice, acidified with concentrated hydrochloric acid to pH=1 and extracted with diethyl eter (2×200 ml). The organic fractions were combined and washed with brine, water and dried over sodiumsulfate. The solvents were evaporated and the remaining oil (siloxyindanol) was dissolved in toluene (300 ml). To this solution was oxalic acid (24.0 g, 267 mmol) added. The mixture was heated under reflux for 3 hours, whereafter the reaction mixture was washed with a 10% aqueous solution of NaHCO3 and dried over sodiumsulfate. The solvent was removed by evaporation. The remaining yellow oil was dissolved in THF (300 ml) and treated with tetra-n-butylammonium fluoride (69.6 g, 266 mmol) at 0° C. and stirred for 30 min at room temperature. The reaction solution was treated with a saturated NH4Cl solution (200 ml) and extracted with diethyl ether (2×200 ml) The organic phase was collected, evaporation of solvent left a solid which was recrystallized from methanol to give a pale yellow solid (11.45 g, 86.6 mmol, 65.10%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
69.6 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
methanol THF
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
65.1%

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